Steareth-2
Overview
Description
Steareth-2 is a waxy compound primarily used as an emulsifier and surfactant in various cosmetic products . It helps water and oil-based ingredients stay together, forming an emulsion . It’s used in the formulation of personal cleanliness products, deodorants, suntan, fragrance, skin, eye, and hair products .
Synthesis Analysis
Steareth-2 is a polyethylene glycol ether of stearic acid . It’s prepared by reacting the chemical intermediate gas ethylene oxide with stearyl alcohol, forming an entirely new stable compound . The number that comes after (for instance, 2) indicates the average number of ethylene oxide units used in the preparation .Molecular Structure Analysis
The molecular formula of Steareth-2 is C22H46O3 . It has an average mass of 358.599 Da and a monoisotopic mass of 358.344696 Da .Chemical Reactions Analysis
Steareth-2 is prepared by reacting ethylene oxide with stearyl alcohol . The number in its name corresponds to the average number of units of ethylene oxide used in the reaction .Physical And Chemical Properties Analysis
Steareth-2 is a soft solid with an HLB value of 4.9 . It’s a multifunctional ingredient used as a nonionic surfactant, wetting agent, solubilizer, conditioner, and coupling agent . It’s typically used at 0.5-5% .Scientific Research Applications
Safety Assessment in Cosmetics : Steareth-2 is used as an emulsifier in cosmetics. It has been tested for toxicity and irritation. Studies found that Steareth-2 is nontoxic in acute oral toxicity tests on rats and is at most mildly irritating to rabbit eyes. It's also neither a primary irritant nor a sensitizer to human skin. This indicates its safety for use in cosmetic products (International Journal of Toxicology, 1988).
Role in Emulsion Stability : Research on macroscopically stable oil/water (O/W) emulsions examined the role of Steareth-2 in stabilizing these emulsions. Steareth emulsifiers form a well-organized network of small and monodispersed oil droplets, indicating its effectiveness in stabilizing emulsions (Colloids and Surfaces A: Physicochemical and Engineering Aspects, 2019).
Behavior in Fragrance Evaporation : The phase behavior of Steareth-2 in systems involving geraniol, olive oil, and water was studied. This research provided essential information on the behavior of components like geraniol during evaporation, which is crucial for applications in fragrance and flavor industries (International Journal of Cosmetic Science, 1996).
Birefringent Emulsions : A study focused on birefringent emulsions stabilized with Steareth-2. It was found that the birefringence in these emulsions is due to the presence of solid crystals, not liquid-crystals. This research aids in understanding the structural properties of emulsions containing Steareth-2 (Latin American Journal of Pharmacy, 2008).
Rheological and Thermal Characterization : Steareth-2 was characterized in emulsion systems for its rheological and thermal properties. Findings showed typical non-Newtonian pseudo-plastic behavior and presence of a lamellar gel phase, crucial for formulating stable cosmetic and pharmaceutical products (Journal of Dispersion Science and Technology, 2012).
Effect in Toothpaste Formulations : In a clinical study, toothpastes containing Steareth-2 were found to generate significantly less transient soft tissue desquamation compared to those containing sodium lauryl sulphate (SLS). This suggests Steareth-2's potential as a gentler alternative in oral care products (Journal of Dentistry, 2019).
properties
IUPAC Name |
2-(2-octadecoxyethoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-21-22-25-20-18-23/h23H,2-22H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCOCZBHMDEIAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936344 | |
Record name | 2-[2-(Octadecyloxy)ethoxy]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90936344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Steareth-2 | |
CAS RN |
16057-43-5 | |
Record name | 2-[2-(Octadecyloxy)ethoxy]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16057-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Steareth-2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016057435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[2-(Octadecyloxy)ethoxy]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90936344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | STEARETH-2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V56DFE46J5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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